molecular formula C20H17N3O2S B2744222 N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-48-3

N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2744222
CAS No.: 852133-48-3
M. Wt: 363.44
InChI Key: DHAMFJNEHQWNFX-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are known for their diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of such compounds often involves the use of 2-aminobenzothiazole as a starting material . The transformation provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis of Novel Compounds

A substantial portion of the research on N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide and related compounds involves the synthesis of novel chemical entities with potential therapeutic applications. For example, the study by Abu‐Hashem et al. (2020) demonstrates the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with their analgesic and anti-inflammatory effects, revealing some compounds with significant activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential Therapeutic Applications

The exploration of therapeutic applications for novel compounds includes studies on their cytotoxicity, antimicrobial properties, and potential as immunoregulatory agents. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into the potential anticancer properties of these compounds (Hassan, Hafez, & Osman, 2014).

Chemical Properties and Reactions

The chemical properties and reactions of this compound and analogous compounds are also of interest. Research into photoreactions, as conducted by Mahran et al. (1983), investigates the photooxidation of thiazole derivatives, contributing to a deeper understanding of the chemical behavior of these compounds under specific conditions (Mahran, Sidky, & Wamhoff, 1983).

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . Researchers are highly interested in the synthesis of fused heterocyclic small molecules owing to their pharmaceutical activities and therapeutic potential . This suggests that “N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” and similar compounds may continue to be a focus of future research.

Biochemical Analysis

Biochemical Properties

N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . It has been shown to have potent inhibitory activities against cyclooxygenase (COX) enzymes . The compound’s interaction with these enzymes plays a crucial role in its biochemical reactions .

Cellular Effects

The effects of N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide on various types of cells and cellular processes have been studied . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies suggest that the compound binds favorably to COX-2 isozymes over COX-1, explaining its high potency and COX-2 selectivity .

Temporal Effects in Laboratory Settings

The changes in the effects of N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide over time in laboratory settings have been observed . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide vary with different dosages in animal models

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-18(19(24)21-15-10-6-7-11-17(15)25-2)26-20-22-16(12-23(13)20)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAMFJNEHQWNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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